molecular formula C13H22O B13806594 2-Cyclotridecen-1-one

2-Cyclotridecen-1-one

Cat. No.: B13806594
M. Wt: 194.31 g/mol
InChI Key: GPZWCHONRYSILX-PKNBQFBNSA-N
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Description

2-Cyclotridecen-1-one is a cyclic ketone with the molecular formula C14H24O. It belongs to the class of organic compounds known as cyclic ketones, which are characterized by a ketone group conjugated to a cyclic moiety. This compound is notable for its unique structure, which includes a 13-membered ring with a double bond and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclotridecen-1-one can be achieved through various methods. One common approach involves the cyclization of long-chain alkenes using specific catalysts and reaction conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclic ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yield. The process typically requires precise control of temperature, pressure, and reaction time to optimize the formation of the cyclic ketone.

Chemical Reactions Analysis

Types of Reactions

2-Cyclotridecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-Cyclotridecen-1-ol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can be employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclotridecen-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cyclic ketones.

    Biology: The compound’s unique structure makes it a subject of interest in studies of biological activity and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and fragrances.

Mechanism of Action

The mechanism of action of 2-Cyclotridecen-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its double bond allows for interactions with other molecules, potentially leading to the formation of reactive intermediates that can influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclotetradecen-1-one: Another cyclic ketone with a 14-membered ring, similar in structure but with a different ring size.

    Cyclododecanone: A cyclic ketone with a 12-membered ring, differing in ring size and chemical properties.

Uniqueness

2-Cyclotridecen-1-one is unique due to its specific ring size and the presence of both a double bond and a ketone group

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2E)-cyclotridec-2-en-1-one

InChI

InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2/b11-9+

InChI Key

GPZWCHONRYSILX-PKNBQFBNSA-N

Isomeric SMILES

C1CCCCCC(=O)/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)C=CCCCC1

Origin of Product

United States

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